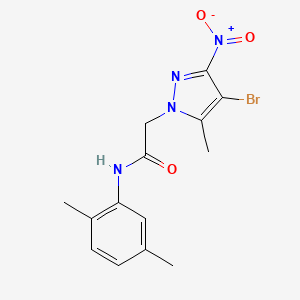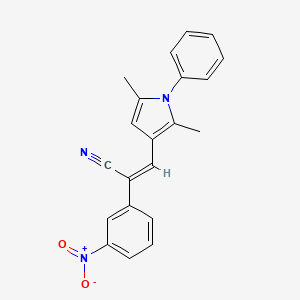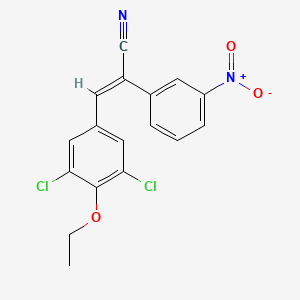
3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile
Übersicht
Beschreibung
3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile, also known as BDFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of acrylonitrile derivatives, which have been extensively studied for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological samples. In material science, 3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties.
Wirkmechanismus
The mechanism of action of 3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. 3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been shown to bind to the colchicine binding site on tubulin, leading to the disruption of microtubule formation and subsequent cell cycle arrest. 3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. 3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological samples. In addition, 3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile is its potent anticancer activity, which makes it a promising candidate for the development of novel anticancer drugs. 3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For research on 3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile include the development of novel derivatives with improved solubility and bioavailability, investigation of the mechanism of action, and investigation of its potential as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFNO2/c1-21-16-9-17(22-2)14(18)8-11(16)7-12(10-20)13-5-3-4-6-15(13)19/h3-9H,1-2H3/b12-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIPIJSAYWVEBR-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=CC=CC=C2F)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=CC=C2F)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[({[3-(benzyloxy)benzoyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3502431.png)

![1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B3502441.png)
![5-(3-chlorophenyl)-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-furamide](/img/structure/B3502444.png)
![5-bromo-2-methoxy-3-methyl-N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3502448.png)
![1-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B3502449.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B3502465.png)
![3-[5-(2,3-dichlorophenyl)-2-furyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B3502481.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B3502496.png)

![2-({4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B3502506.png)
![3-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B3502510.png)
![3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)acrylonitrile](/img/structure/B3502518.png)
